6-Methylnicotinate chemical properties and structure
6-Methylnicotinate chemical properties and structure
The following technical guide provides an in-depth analysis of 6-Methylnicotinate (Methyl 6-methylnicotinate), a critical pyridine building block in medicinal chemistry.
Structural Dynamics, Synthetic Utility, and Pharmaceutical Applications
Executive Summary
Methyl 6-methylnicotinate (CAS: 5470-70-2) is a bifunctional pyridine scaffold characterized by a methyl ester at the C3 position and a methyl substituent at the C6 position.[1][2] It serves as a linchpin intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and nicotinic acetylcholine receptor (nAChR) modulators. This guide analyzes its physicochemical profile, validated synthetic protocols, and reactivity patterns, providing a roadmap for its application in high-value drug development.
Chemical Identity & Structural Analysis
The molecule features an electron-deficient pyridine ring. The C3-ester group acts as an electron-withdrawing group (EWG), further deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attacks. The C6-methyl group, situated
| Attribute | Detail |
| IUPAC Name | Methyl 6-methylpyridine-3-carboxylate |
| Common Name | Methyl 6-methylnicotinate |
| CAS Registry Number | 5470-70-2 |
| Molecular Formula | C |
| Molecular Weight | 151.16 g/mol |
| SMILES | CC1=NC=C(C(=O)OC)C=C1 |
| InChIKey | VYPPZXZHYDSBSJ-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the solid-state and solution-phase properties is essential for process optimization.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid (can appear brown if impure) |
| Melting Point | 34–37 °C |
| Boiling Point | 160 °C @ 106 mmHg |
| Solubility | Soluble in MeOH, EtOH, EtOAc, CHCl |
| pKa (Calculated) | ~3.5 (Pyridine nitrogen basicity is reduced by the ester EWG) |
| LogP | 1.2 (Lipophilic enough for organic extraction) |
| Storage | Inert atmosphere, room temperature (hygroscopic) |
Synthetic Pathways
The industrial standard for producing Methyl 6-methylnicotinate is the Fischer Esterification of 6-methylnicotinic acid.[3][4] This method is preferred over acyl chloride routes due to atom economy and safety profiles.
Protocol: Acid-Catalyzed Esterification
Objective: Synthesis of Methyl 6-methylnicotinate from 6-methylnicotinic acid.
Reagents:
-
6-Methylnicotinic acid (1.0 equiv)[5]
-
Methanol (Solvent/Reagent, excess)
-
Sulfuric acid (H
SO , catalytic to stoichiometric) or Thionyl Chloride (SOCl )
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 6-methylnicotinic acid (e.g., 40 g) and Methanol (750 mL).
-
Catalyst Addition: Slowly add concentrated H
SO (40 mL) dropwise at 0°C to control exotherm. -
Reflux: Heat the mixture to reflux (approx. 65°C) and stir for 17 hours. Monitor by TLC or LC-MS for consumption of the acid.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove excess methanol.
-
Neutralize the residue to pH 7 using ice-cold saturated aqueous NaHCO
.[4]
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 500 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Yield: Typical yield is 75–80% as an off-white solid.
Visualization: Synthesis Workflow
Reactivity & Functionalization
Methyl 6-methylnicotinate acts as a divergent scaffold. Its reactivity is dominated by the electrophilic ester and the potentially nucleophilic nitrogen.
Key Transformations:
-
Claisen Condensation (C3-Position):
-
Mechanism: The ester carbonyl undergoes nucleophilic acyl substitution by carbanions (e.g., enolates, benzyl cyanides).
-
Application: Critical step in building the central pyridine ring of Etoricoxib.
-
-
Reduction (to Alcohol):
-
Amidation:
-
Reagents: Primary/Secondary amines (often requiring catalysis or conversion to hydrazide).
-
Product: Nicotinamides (relevant for kinase inhibitors).
-
Visualization: Reactivity Map
[7]
Applications in Drug Discovery
The primary industrial application of Methyl 6-methylnicotinate is in the synthesis of Etoricoxib (Arcoxia), a selective COX-2 inhibitor.
Case Study: Etoricoxib Synthesis
-
Role: The pyridine ring of 6-methylnicotinate becomes the central scaffold of the drug.[4]
-
Mechanism:
-
Condensation: Methyl 6-methylnicotinate is condensed with 4-methylthiobenzyl cyanide using a base (Sodium Methoxide/NaOMe) in toluene.[7]
-
Result: This forms a ketonitrile intermediate: 1-(6-methyl-3-pyridinyl)-2-cyano-2-[(4-methylthio)phenyl]ethanone.
-
Cyclization: Subsequent steps involve reaction with vinamidinium salts to close the second pyridine ring, forming the bipyridyl structure of Etoricoxib.
-
-
Significance: This route is favored for its high regioselectivity and yield compared to cross-coupling approaches.
Other Applications
-
Nicotine Analogs: Synthesis of racemic 6-methylnicotine via condensation with
-butyrolactone.[8] -
CNS Research: Derivatives act as inhibitors for D-amino acid oxidase (DAAO), a target for schizophrenia therapy.
Handling & Safety
Methyl 6-methylnicotinate is classified as an Irritant . Strict adherence to GLP (Good Laboratory Practice) is required.
| Hazard Class | H-Statements | Precautionary Measures |
| Skin Irrit. 2 | H315: Causes skin irritation | Wear nitrile gloves and lab coat. |
| Eye Irrit. 2A | H319: Causes serious eye irritation | Use safety goggles/face shield. |
| STOT SE 3 | H335: May cause respiratory irritation | Work within a fume hood. |
Disposal: Dispose of contents via a licensed hazardous waste collector.[2][9] Do not discharge into drains.
References
-
BenchChem. (2025).[3][4][8] Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid: Protocols and Comparative Analysis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 231548, Methyl 6-methylnicotinate. Retrieved from
-
ChemicalBook. (2026). Methyl 6-methylnicotinate Properties and Synthesis.[1][10][7][8][11][12][13] Retrieved from
-
Google Patents. (2013). EP2649049B1 - Process to produce etoricoxib. Retrieved from
-
SynQuest Laboratories. (2024). Safety Data Sheet: Methyl 6-methylnicotinate.[2] Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Methyl 6-methylnicotinate | 5470-70-2 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. EP2649049A2 - Produce to produce etoricoxib - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. EP2649049B1 - Process to produce etoricoxib - Google Patents [patents.google.com]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
